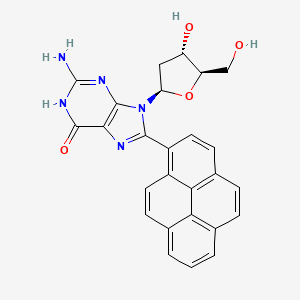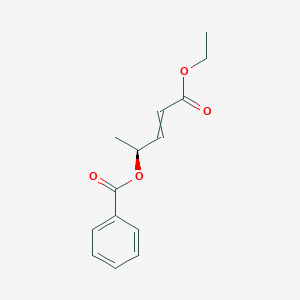
(2S)-5-Ethoxy-5-oxopent-3-en-2-yl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-5-Ethoxy-5-oxopent-3-en-2-yl benzoate is an organic compound with a complex structure that includes both ester and enone functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-Ethoxy-5-oxopent-3-en-2-yl benzoate typically involves the esterification of 5-ethoxy-5-oxopent-3-en-2-ol with benzoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process while minimizing by-products.
化学反応の分析
Types of Reactions
(2S)-5-Ethoxy-5-oxopent-3-en-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form diketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amides or esters with different alkyl groups.
科学的研究の応用
(2S)-5-Ethoxy-5-oxopent-3-en-2-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-5-Ethoxy-5-oxopent-3-en-2-yl benzoate involves its interaction with specific molecular targets. The enone moiety can act as a Michael acceptor, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of proteins and enzymes, potentially altering their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
- (2S)-5-Methoxy-5-oxopent-3-en-2-yl benzoate
- (2S)-5-Propoxy-5-oxopent-3-en-2-yl benzoate
- (2S)-5-Butoxy-5-oxopent-3-en-2-yl benzoate
Uniqueness
(2S)-5-Ethoxy-5-oxopent-3-en-2-yl benzoate is unique due to its specific ethoxy group, which can influence its reactivity and physical properties compared to its methoxy, propoxy, and butoxy analogs. This uniqueness can affect its solubility, boiling point, and interaction with biological targets, making it a compound of particular interest in various research and industrial applications.
特性
CAS番号 |
406672-87-5 |
|---|---|
分子式 |
C14H16O4 |
分子量 |
248.27 g/mol |
IUPAC名 |
[(2S)-5-ethoxy-5-oxopent-3-en-2-yl] benzoate |
InChI |
InChI=1S/C14H16O4/c1-3-17-13(15)10-9-11(2)18-14(16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m0/s1 |
InChIキー |
FWCRWMXFEBUHAX-NSHDSACASA-N |
異性体SMILES |
CCOC(=O)C=C[C@H](C)OC(=O)C1=CC=CC=C1 |
正規SMILES |
CCOC(=O)C=CC(C)OC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride](/img/structure/B14241834.png)
![Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate](/img/structure/B14241839.png)
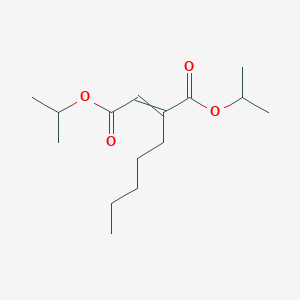
![(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B14241859.png)
![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241869.png)
![1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane](/img/structure/B14241874.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14241881.png)

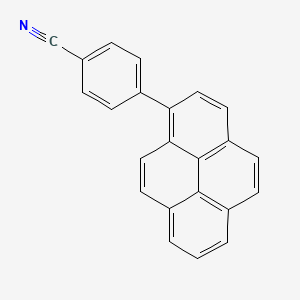
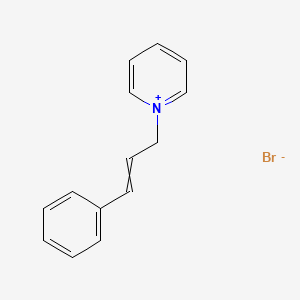

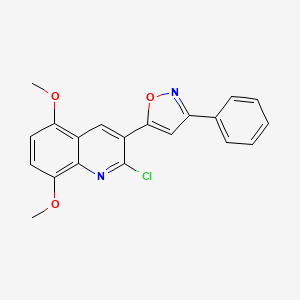
![2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241911.png)
